Comprehensive Solubility Profiling of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in DMSO and Organic Solvents
Comprehensive Solubility Profiling of 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in DMSO and Organic Solvents
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous high-affinity kinase inhibitors, including CDK4/6 inhibitors and Mammalian STE20-like (MST3/4) kinase inhibitors[2, 3]. However, a critical bottleneck in the hit-to-lead optimization of this class is their notoriously poor physicochemical profile, specifically their limited solubility in both aqueous and organic media.
As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic drivers of solvation for a specific, synthetically valuable derivative: 2,4-Dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one . By understanding the causality between its structural motifs and solvent interactions, researchers can optimize their formulation strategies and avoid false negatives in high-throughput screening (HTS) assays caused by compound precipitation.
Mechanistic Drivers of Solvation
To successfully formulate or assay 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, one must first understand the thermodynamic barriers to its dissolution. The parent pyrido[2,3-d]pyrimidin-7(8H)-one class is characterized by extreme insolubility due to the formation of highly stable, self-complementary ADAD–DADA (Acceptor-Donor-Acceptor-Donor) quadruple hydrogen-bonding centrosymmetric motifs [1]. The unsubstituted N8-H acts as a potent hydrogen-bond donor, while the C7=O acts as an acceptor, creating a robust, polymeric crystal lattice that resists solvent penetration.
However, the specific substitutions on the 2,4-dimethyl-5,6-dihydro derivative fundamentally alter this energy landscape:
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The 5,6-Dihydro Motif (Lattice Disruption): The introduction of sp3-hybridized carbons at positions 5 and 6 breaks the absolute planarity of the fully aromatic bicyclic system. This puckering disrupts tight π−π stacking interactions, lowering the overall crystal lattice energy and providing a thermodynamic advantage for solvation compared to fully aromatic analogs.
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2,4-Dimethyl Substitution (Steric Free Volume): The methyl groups at the C2 and C4 positions introduce steric bulk that prevents optimal close-packing of the pyrimidine rings, increasing the free volume within the solid state and allowing solvent molecules easier access to the crystalline interior.
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DMSO as the Solvation Gold Standard: Dimethyl sulfoxide (DMSO) acts as a highly polar, aprotic solvent with a strong hydrogen-bond accepting capability (via the S=O dipole). It outcompetes the intermolecular ADAD-DADA networks, effectively breaking the pyridone dimers and fully solvating the monomeric compound [1].
Structural causality of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one solvation.
Quantitative Solubility Profile
The following table summarizes the representative thermodynamic solubility profile of the 2,4-dimethyl-5,6-dihydro scaffold across various standard laboratory and formulation solvents.
| Solvent | Dielectric Constant ( ε ) | Primary Solvation Mechanism | Representative Solubility (mg/mL) | Solubilization Efficacy |
| DMSO | 46.7 | Strong H-bond Acceptor, Dipole-Dipole | > 50.0 | Excellent |
| DMF | 36.7 | Strong H-bond Acceptor, Dipole-Dipole | 25.0 - 50.0 | Very Good |
| Methanol | 32.7 | H-bond Donor/Acceptor | 5.0 - 15.0 | Moderate |
| Acetonitrile | 37.5 | Dipole-Dipole, Weak HBA | 1.0 - 5.0 | Poor |
| Dichloromethane | 8.9 | Dispersion Forces | < 1.0 | Very Poor |
| Water (pH 7.4) | 80.1 | Hydrophobic Exclusion | < 0.1 | Insoluble |
Data Interpretation: While the 5,6-dihydro and 2,4-dimethyl modifications improve solubility in moderately polar solvents (like Methanol) compared to the parent scaffold, strong aprotic H-bond acceptors (DMSO, DMF) remain strictly necessary for high-concentration stock preparation (>10 mM).
Self-Validating Experimental Protocols
To accurately profile this compound, researchers must distinguish between Kinetic Solubility (the point at which a pre-dissolved compound precipitates upon dilution) and Thermodynamic Solubility (the true equilibrium between the solid crystal and the solvent). The following protocols are engineered as self-validating systems to ensure data integrity.
Protocol A: Thermodynamic Solubility via Shake-Flask LC-UV (Gold Standard)
Causality: Thermodynamic solubility dictates the maximum concentration achievable in a formulation. We use a 48-hour equilibration to ensure the compound transitions from any metastable polymorphs to its lowest-energy, most stable crystalline form, preventing false-positive supersaturation readings.
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Saturation: Add 5 mg of 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one powder to 1 mL of the target solvent in a borosilicate glass vial. (Note: Glass is mandated to prevent plasticizer leaching from microfuge tubes, which can artificially act as a co-solvent).
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Equilibration: Agitate the suspension at 300 RPM at exactly 25°C for 48 hours.
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Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes to pellet undissolved solids. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
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Self-Validation Step: Discard the first 200 µL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the quantified concentration of the subsequent flow-through is not artificially lowered by filter adsorption.
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Quantification: Analyze the filtrate via HPLC-UV against a 5-point standard calibration curve prepared in 100% DMSO.
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Self-Validation Step: For aqueous or mixed-media samples, measure the pH of the final filtrate. If the dissolved compound has shifted the buffer pH by >0.2 units, the ionization state has changed, and the equilibrium assumption is invalid.
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Protocol B: High-Throughput Kinetic Solubility via Nephelometry
Causality: Kinetic solubility mimics biological assay conditions where a concentrated DMSO stock is rapidly diluted into an assay buffer. Light scattering (Nephelometry) detects the exact concentration at which the compound aggregates into colloidal particles.
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Stock Preparation: Prepare a 10 mM master stock of the compound in 100% DMSO.
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Serial Dilution: Dispense the stock into a 96-well plate containing the target solvent/buffer to achieve a concentration gradient (e.g., 1 µM to 500 µM), keeping the final DMSO concentration constant (typically 1-2% v/v).
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Incubation: Seal the plate and incubate for 2 hours at room temperature to allow nucleation and particle growth.
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Nephelometric Reading: Measure light scattering using a microplate nephelometer.
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Self-Validation Step: Include a DMSO-only vehicle control to establish baseline scattering (0 NTU). Run a parallel gradient of a known highly insoluble standard (e.g., Amiodarone) to validate the dynamic range and sensitivity of the nephelometer's optics. The precipitation boundary is defined as the lowest concentration where scattering exceeds baseline + 3 standard deviations.
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Self-validating workflows for kinetic and thermodynamic solubility profiling.
References
- Autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones: synthesis of C5–C6 unsaturated systems with concomitant... Organic Chemistry Frontiers (RSC Publishing).
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules (NIH/PubMed).
- Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv.
